molecular formula C14H18Cl2N2 B261399 N-(2,4-Dichlorobenzyl)quinuclidin-3-amine

N-(2,4-Dichlorobenzyl)quinuclidin-3-amine

Cat. No. B261399
M. Wt: 285.2 g/mol
InChI Key: WUCXPKJDXTYMPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-Dichlorobenzyl)quinuclidin-3-amine, also known as DCB-Q or MT-45, is a synthetic opioid drug that was first synthesized in the 1970s. It has been used in scientific research to study the mechanisms of opioid receptors and their effects on the body. The synthesis, mechanism of action, and physiological effects of DCB-Q will be discussed in

Mechanism of Action

N-(2,4-Dichlorobenzyl)quinuclidin-3-amine acts as an agonist at the mu-opioid receptor, which is located in the brain and spinal cord. When this compound binds to the receptor, it activates a signaling pathway that leads to the release of neurotransmitters, including dopamine, which produces the euphoric effects of opioids. This compound also activates the analgesic pathway, which reduces pain perception.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. It has also been found to produce a range of side effects, including nausea, vomiting, and constipation. This compound has been shown to have a high potential for abuse and addiction, which has limited its use in clinical settings.

Advantages and Limitations for Lab Experiments

N-(2,4-Dichlorobenzyl)quinuclidin-3-amine has several advantages for lab experiments, including its high affinity for the mu-opioid receptor and its ability to produce a range of biochemical and physiological effects. However, its potential for abuse and addiction, as well as its limited availability and high cost, have limited its use in scientific research.

Future Directions

There are several future directions for research on N-(2,4-Dichlorobenzyl)quinuclidin-3-amine, including the development of new drugs with improved therapeutic properties, the study of the mechanisms of opioid receptors and their effects on the body, and the development of new treatments for opioid addiction. Additionally, research on the effects of this compound on different populations, such as children and the elderly, could provide important insights into its safety and efficacy.

Synthesis Methods

N-(2,4-Dichlorobenzyl)quinuclidin-3-amine is synthesized through a multistep process involving the reaction of quinuclidine with 2,4-dichlorobenzyl chloride. The resulting product is then purified through various methods, including recrystallization and column chromatography. The synthesis of this compound is complex and requires specialized equipment and expertise.

Scientific Research Applications

N-(2,4-Dichlorobenzyl)quinuclidin-3-amine has been used in scientific research to study the mechanisms of opioid receptors and their effects on the body. It has been found to have a high affinity for the mu-opioid receptor, which is responsible for the analgesic and euphoric effects of opioids. This compound has also been used to study the effects of opioids on the central nervous system and to develop new drugs with improved therapeutic properties.

properties

Molecular Formula

C14H18Cl2N2

Molecular Weight

285.2 g/mol

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C14H18Cl2N2/c15-12-2-1-11(13(16)7-12)8-17-14-9-18-5-3-10(14)4-6-18/h1-2,7,10,14,17H,3-6,8-9H2

InChI Key

WUCXPKJDXTYMPE-UHFFFAOYSA-N

SMILES

C1CN2CCC1C(C2)NCC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1CN2CCC1C(C2)NCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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